molecular formula C17H34N2O6 B3822090 tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate

tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate

Cat. No.: B3822090
M. Wt: 362.5 g/mol
InChI Key: NHQQMMBHSBWXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a crown ether . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups .


Molecular Structure Analysis

The empirical formula of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is C12H26N2O4 . Its molecular weight is 262.35 .


Chemical Reactions Analysis

The macrocycles 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-bis (malonate) (oddm), -7-malonate (odmm) and -7,16-bis (α-methylacetate) (oddp) have been synthesized. Their protonation constants and the stability constants of their complexes ML with Mg, Ca, Sr, Ba, Mn, Zn, Cd and Pb have been determined .


Physical and Chemical Properties Analysis

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is a solid substance . Its melting point is 111-114 °C (lit.) .

Scientific Research Applications

Lead-Selective Membrane Electrodes

This compound has been utilized in the development of lead-selective membrane electrodes. Double-armed diazacrown ethers with thiophene side groups, closely related to the specified compound, have been synthesized for use as neutral lead(II) ionophores in ion-selective electrode applications. These electrodes are promising for the determination of lead ions in water samples (Yang et al., 1997).

Crystal Structure Analysis

The title salt of this compound has been analyzed for its crystal structure. In the crystal, pyrrole-carboxylate anions are linked via hydrogen bonds, forming chains that propagate along a specific axis. This study provides insights into the molecular arrangement of the compound (Zeng & Yin, 2013).

Ferrocenyldimethyl-[2.2]-Cryptand

The compound has been involved in studies related to ferrocenyldimethyl-[2.2]-cryptand. It binds water externally rather than internally and shows electrochemical behavior dependent on alkali and alkaline earth metal cations (Medina et al., 1991).

Synthesis of Phenol-Containing Diazamacrocycles

The compound has been synthesized via one-pot Mannich reaction as part of the creation of new bisphenol-containing diazacrown ether derivatives. This synthesis contributes to the study of liquid membrane transports of alkali metal cations (Ma et al., 2005).

Complexation Properties

The macrocycles of this compound, including variants like 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-malonate, have been synthesized and analyzed for their protonation constants and the stability constants of their complexes with various metal ions. This research is significant in understanding the complexation behavior of the compound(Brücher et al., 1995).

Photophysical Properties in Metal Ion Binding

The compound, particularly its diazacrown ether variant, has shown unique photophysical properties in the presence of guest-metal salts. The binding of metal ions to the diazacrown ether cavity changes the photophysical behavior, impacting the fluorescence-intensity ratio and emission intensity (Kubo et al., 1997).

Fluorescence Properties and Metal Coordination

Related compounds, derived from 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, have been studied for their fluorescence properties and metal coordination. This research is essential for understanding the spectroscopic properties of compounds with naphthyl chromophoric groups and their interactions with metal ions (Puntoriero et al., 2008).

Conformational Mobility in Complexes

The compound's conformational mobility has been studied in its molecular and proton-transfer complexes. X-ray and DFT studies have helped to understand the different conformations and the impact of substituents like methoxy groups on intermolecular interactions (Fonari et al., 2009).

Charge Transfer Complexes

The interaction of the compound with different π-electron acceptors has been studied spectrophotometrically. These studies highlight the formation of charge transfer complexes, which are crucial in understanding the compound's reactivity and potential applications in various fields (Nour et al., 1999).

Mechanism of Action

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane can be used in the spectroscopic studies of its complex-forming reaction with iodine . It can also be used to prepare the ligand 7,16-bis (5- t -butyl-2-hydroxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane .

Safety and Hazards

The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation .

Future Directions

As a crown ether, 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane has potential applications in various fields, including the study of zirconium facilitated hydrolysis of a dipeptide at neutral pH .

Properties

IUPAC Name

tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2O6/c1-17(2,3)25-16(20)19-6-10-23-14-12-21-8-4-18-5-9-22-13-15-24-11-7-19/h18H,4-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQQMMBHSBWXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCCOCCNCCOCCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
Reactant of Route 4
tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
Reactant of Route 5
tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
Reactant of Route 6
tert-butyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.